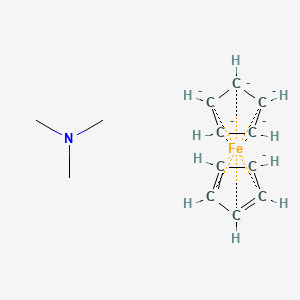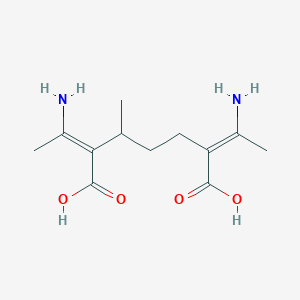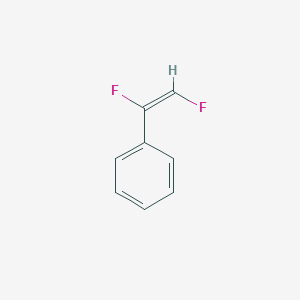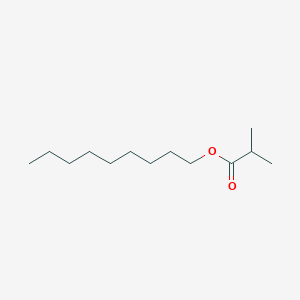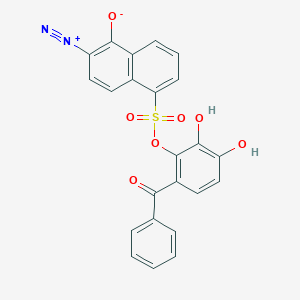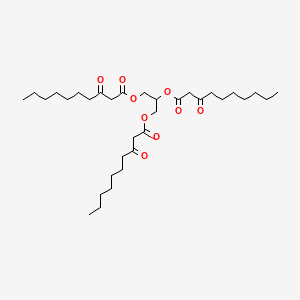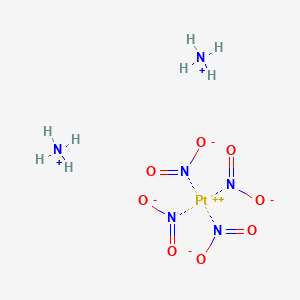
Diazanium;platinum(2+);tetranitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazanium;platinum(2+);tetranitrite is a complex compound that has garnered significant interest in various fields of research due to its unique chemical properties and potential applications. This compound consists of a platinum ion coordinated with diazanium and tetranitrite ligands, which contribute to its distinctive reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;platinum(2+);tetranitrite typically involves the reaction of platinum salts with diazanium and nitrite sources under controlled conditions. One common method includes the use of platinum(II) chloride, which reacts with diazanium salts and sodium nitrite in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using advanced techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Diazanium;platinum(2+);tetranitrite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the platinum center.
Reduction: Reduction reactions typically involve the nitrite ligands, leading to the formation of nitrogen oxides.
Substitution: Ligand substitution reactions can occur, where the diazanium or nitrite ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are usually carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions can produce nitrogen oxides. Substitution reactions result in new platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
Diazanium;platinum(2+);tetranitrite has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in targeted drug delivery systems, where the compound can be activated by specific biological triggers.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of diazanium;platinum(2+);tetranitrite involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. Additionally, the nitrite ligands can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links but has different ligands.
Carboplatin: Another platinum-based drug with a similar mechanism of action but with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement that provides different pharmacokinetic properties.
Uniqueness
Diazanium;platinum(2+);tetranitrite is unique due to its combination of diazanium and nitrite ligands, which confer specific reactivity and biological activity. The presence of nitrite ligands allows for the release of nitric oxide, adding an additional layer of functionality compared to other platinum-based compounds .
Propiedades
Fórmula molecular |
H8N6O8Pt |
|---|---|
Peso molecular |
415.18 g/mol |
Nombre IUPAC |
diazanium;platinum(2+);tetranitrite |
InChI |
InChI=1S/4HNO2.2H3N.Pt/c4*2-1-3;;;/h4*(H,2,3);2*1H3;/q;;;;;;+2/p-2 |
Clave InChI |
ZUTHJNKRTSITMD-UHFFFAOYSA-L |
SMILES canónico |
[NH4+].[NH4+].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


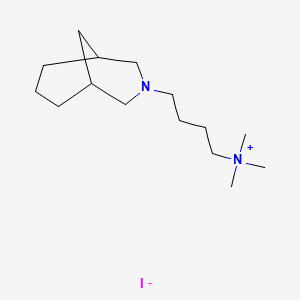

![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
